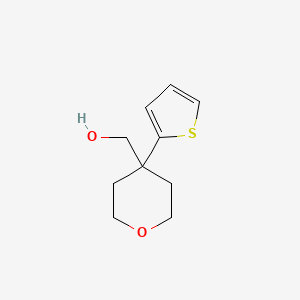

(4-Thien-2-yltetrahydropyran-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a compound that can be associated with the family of tetrahydropyrans, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The compound also features a thiophene, a sulfur-containing ring, attached to the tetrahydropyran ring, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been explored in various studies. For instance, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which share a thiophene moiety similar to our compound of interest, were synthesized by alkylation of a thienopyrrole precursor followed by reduction with LiAlH4 . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydropyran ring, which is a common motif in organic chemistry due to its presence in numerous natural products and synthetic intermediates. The thiophene ring attached to the tetrahydropyran could affect the electronic distribution and steric hindrance within the molecule, potentially influencing its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not described in the provided papers, the behavior of similar compounds can offer insights. For example, 4-Methyltetrahydropyran (4-MeTHP) has been reported to be a versatile solvent for a variety of organic reactions, including radical, Grignard, and Wittig reactions, among others . However, it is incompatible with strong Lewis acids, and its C-O bond is susceptible to cleavage by BBr3 . These findings suggest that this compound might also participate in a wide range of reactions but could be sensitive to certain reagents or conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Tetrahydropyrans are generally known for their hydrophobicity and ability to act as solvents . The presence of the thiophene ring could contribute to the compound's polarity and potential interactions with other molecules. The phototransformations of 2,2-dimethyltetrahydropyran-4-one in methanol, both in the presence and absence of titanium tetrachloride, indicate that tetrahydropyran derivatives can undergo complex photochemical reactions, which could also be relevant for this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Self-Condensation and Bis(Thienopyrrolyl)methanes Formation : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally related to (4-Thien-2-yltetrahydropyran-4-yl)methanol, undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, showcasing their potential in forming complex molecular structures (Torosyan et al., 2018).

- Prins Cyclization and Hexahydro-1H-furo[3,4-c]pyran Derivatives : this compound derivatives have been used in Prins cyclization to synthesize hexahydro-1H-furo[3,4-c]pyran derivatives, indicating their utility in generating new chemical entities (Reddy et al., 2012).

Polymerization and Material Synthesis

- Quinoidal Poly(di(thien-2-yl) methane) Formation : The compound has been involved in the oxidative polymerization process to yield quinoidal poly(di(thien-2-yl) methane), demonstrating its application in polymer chemistry and material science (Hoffmann et al., 2000).

Catalysis and Chemical Transformations

- Dinickel Complex Formation and Catalytic Activity : Ligands based on structures related to this compound have been utilized in the formation of dinickel complexes, which exhibit significant catalytic activity, suggesting potential applications in catalysis (Cheng et al., 2012).

Eigenschaften

IUPAC Name |

(4-thiophen-2-yloxan-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,11H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVRUEHWCGLJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640373 |

Source

|

| Record name | [4-(Thiophen-2-yl)oxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906352-94-1 |

Source

|

| Record name | [4-(Thiophen-2-yl)oxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.